Lanthanum Trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

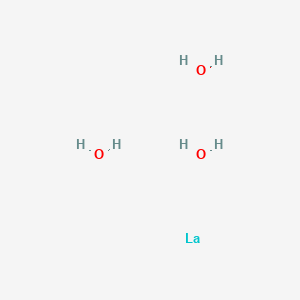

Lanthanum Trihydrate is a compound that belongs to the lanthanide series of elements. Lanthanum itself is a soft, ductile, silvery-white metal that tarnishes slowly when exposed to air . This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Lanthanum Trihydrate can be prepared through several synthetic routes. One common method involves the reaction of lanthanum chloride with sodium bicarbonate (NaHCO₃) in an acidic solution to generate lanthanum carbonate nuclei. This reaction is carried out at a low pH to reduce the risk of generating lanthanum carbonate hydroxide . Another method involves the precipitation process to prepare lanthanum hydroxide, which can then be hydrated to form this compound .

Análisis De Reacciones Químicas

Lanthanum Trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, lanthanum oxide reacts with nitric acid to form lanthanum nitrate and water . The general reactions are as follows:

- Oxidation: La₂O₃ + 6 HNO₃ → 2 La(NO₃)₃ + 3 H₂O

- Reduction: La(OH)₃ + 3 HNO₃ → La(NO₃)₃ + 3 H₂O

- Substitution: La₂(CO₃)₃ + 6 HNO₃ → 2 La(NO₃)₃ + 3 CO₂ + 3 H₂O

Aplicaciones Científicas De Investigación

Lanthanum Trihydrate has a wide range of scientific research applications. It is used in the preparation of specialty glass and water treatment . In the field of catalysis, lanthanum-based catalysts are essential in refining petroleum and enhancing the catalytic cracking process . This compound is also used in the preparation of lanthanum-based nanoparticles and in the synthesis of various organic compounds . Additionally, it has applications in the removal of arsenate from aqueous solutions .

Mecanismo De Acción

The mechanism of action of Lanthanum Trihydrate involves its ability to bind to specific molecules and ions. For example, lanthanum carbonate, a related compound, acts as a phosphate binder by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal tract unabsorbed . This binding reduces the absorption of dietary phosphate, leading to a decrease in serum phosphate levels .

Comparación Con Compuestos Similares

Lanthanum Trihydrate can be compared with other lanthanide compounds such as cerium, praseodymium, and neodymium. These compounds share similar chemical properties, such as the ability to form trivalent ions and react with water to form hydroxides . lanthanum is unique in its specific applications in catalysis and water treatment . Other similar compounds include lanthanum nitrate, lanthanum oxide, and lanthanum chloride .

Propiedades

Fórmula molecular |

H6LaO3 |

|---|---|

Peso molecular |

192.952 g/mol |

Nombre IUPAC |

lanthanum;trihydrate |

InChI |

InChI=1S/La.3H2O/h;3*1H2 |

Clave InChI |

CMGJQFHWVMDJKK-UHFFFAOYSA-N |

SMILES canónico |

O.O.O.[La] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.